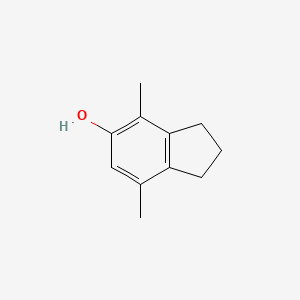
4,7-Dimethyl-5-hydorxyindane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-5-hydroxyindane is an organic compound belonging to the indane family. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. The presence of hydroxyl and methyl groups in 4,7-Dimethyl-5-hydroxyindane makes it a compound of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-5-hydroxyindane can be achieved through several synthetic routes. One common method involves the alkylation of 5-hydroxyindane with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of 4,7-Dimethyl-5-hydroxyindane may involve catalytic hydrogenation of 4,7-dimethylindanone followed by hydroxylation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-5-hydroxyindane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4,7-dimethylindane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4,7-Dimethylindanone.
Reduction: 4,7-Dimethylindane.
Substitution: Halogenated derivatives such as 4,7-dimethyl-5-bromoindane.
Scientific Research Applications
4,7-Dimethyl-5-hydroxyindane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-5-hydroxyindane involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity through competitive or non-competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethylindanone: Similar structure but lacks the hydroxyl group.
5-Hydroxyindane: Similar structure but lacks the methyl groups.
4,7-Dimethylindane: Similar structure but lacks the hydroxyl group.
Uniqueness
4,7-Dimethyl-5-hydroxyindane is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4,7-dimethyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C11H14O/c1-7-6-11(12)8(2)10-5-3-4-9(7)10/h6,12H,3-5H2,1-2H3 |
InChI Key |
ZITTVZXGTMFMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















